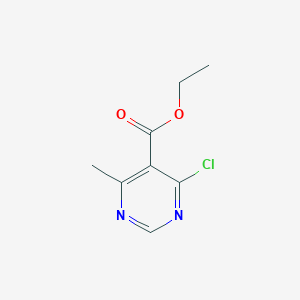

Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-chloro-6-methylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-5(2)10-4-11-7(6)9/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMLCDFPZGCELR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CN=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate: A Technical Guide for Drug Development Professionals

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents. Its unique structural features, particularly the reactive chlorine atom, make it an ideal starting material for the development of novel therapeutics. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications in drug discovery.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in medicinal chemistry and process development.

| Property | Value |

| Appearance | White to off-white crystalline powder.[1][2][3][4] |

| Molecular Formula | C₉H₉ClN₂O₂ |

| Molecular Weight | 212.65 g/mol |

| CAS Number | 4316-42-5 |

| Melting Point | 56-60 °C.[1][2][3] |

| Boiling Point | 291.5±25.0 °C at 760 mmHg |

| Density | 1.3±0.1 g/cm³ |

| Solubility | Soluble in Chloroform, Ethyl Acetate.[1] Insoluble in water. |

| pKa | -2.45±0.10 (Predicted) |

Synthesis and Reactivity: A Versatile Scaffold

The synthetic accessibility and predictable reactivity of this compound are key to its widespread use.

Synthetic Pathway

The most common synthetic route involves a two-step process, beginning with the condensation of ethyl acetoacetate and urea to form the pyrimidine core, followed by chlorination.

Caption: General synthetic scheme for this compound.

Key Reactions and Mechanistic Insights

The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility, allowing for the introduction of a diverse range of functional groups.

-

Nucleophilic Substitution: The electron-withdrawing nature of the pyrimidine ring and the adjacent ester group activates the C4 position for attack by nucleophiles. This allows for facile displacement of the chloride by amines, alkoxides, and thiolates, providing a straightforward route to a variety of substituted pyrimidines.[5]

Caption: Nucleophilic aromatic substitution at the C4 position.

Applications in Drug Discovery

The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs. The versatility of this compound makes it a valuable intermediate in the synthesis of compounds with a wide range of biological activities.

-

Antimicrobial Agents: Derivatives have demonstrated significant activity against various Gram-positive bacteria.[2]

-

Anticancer Therapeutics: Pyrimidine derivatives are promising candidates in cancer therapy.[2]

-

Anti-inflammatory Properties: The compound's structure allows for modifications that can lead to cyclooxygenase (COX) inhibitors.[2]

-

Antifungal Drug Synthesis: This compound is a key intermediate in the synthesis of broad-spectrum antifungal agents like Voriconazole.[6]

Experimental Protocols

General Procedure for Nucleophilic Substitution

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

-

Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, alcohol, or thiol; 1.1-1.5 eq) and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate; 1.5-2.0 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired substituted pyrimidine.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[1][7]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1][8]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[3][9] Keep the container tightly closed.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1]

Conclusion

This compound is a highly valuable and versatile building block in modern drug discovery and development. Its straightforward synthesis and predictable reactivity provide a robust platform for the creation of diverse chemical libraries and the optimization of lead compounds. A comprehensive understanding of its properties and handling requirements is essential for its safe and effective use in the laboratory.

References

- 1. fishersci.com [fishersci.com]

- 2. Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | 36802-47-8 | Benchchem [benchchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. PubChemLite - this compound (C8H9ClN2O2) [pubchemlite.lcsb.uni.lu]

- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. aksci.com [aksci.com]

- 9. This compound | 157981-60-7 [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the vast landscape of heterocyclic compounds, pyrimidine derivatives hold a place of prominence due to their presence in nucleic acids and their wide range of pharmacological activities.[1] This guide focuses on Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate, a substituted pyrimidine with potential applications in medicinal chemistry.

While direct experimental spectra for this specific compound are not publicly available in the referenced literature, this document serves as an in-depth technical guide to its anticipated spectroscopic properties. By leveraging established principles of spectroscopy and comparative analysis with structurally related pyrimidine derivatives, we can construct a highly accurate predictive model of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach not only provides a valuable reference for the characterization of this molecule but also illustrates the deductive processes that are fundamental to chemical analysis.

Molecular Structure and Predicted Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (C₈H₉ClN₂O₂) possesses a distinct arrangement of functional groups that will give rise to a unique spectroscopic fingerprint.

Molecular Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we anticipate distinct signals in both ¹H and ¹³C NMR spectra. The analysis is performed with the understanding that the exact chemical shifts can be influenced by the solvent used.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.9 | Singlet | 1H | H2 (pyrimidine ring) | The proton at the C2 position is adjacent to two electronegative nitrogen atoms, leading to significant deshielding and a downfield chemical shift. |

| ~4.4 | Quartet | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl group are adjacent to an oxygen atom, shifting them downfield. The signal will be split into a quartet by the neighboring methyl protons. |

| ~2.7 | Singlet | 3H | -CH₃ (pyrimidine ring) | The methyl group attached to the pyrimidine ring will appear as a singlet. Its position is influenced by the aromatic ring current. |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl group will be split into a triplet by the adjacent methylene protons. |

Experimental Workflow: Acquiring a ¹H NMR Spectrum

Caption: Standard workflow for obtaining a ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C =O (ester) | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |

| ~165 | C 4-Cl | The carbon atom bonded to the chlorine atom and two nitrogen atoms will be in a highly electron-deficient environment. |

| ~163 | C 6-CH₃ | The carbon at position 6 is part of the aromatic pyrimidine ring. |

| ~158 | C 2-H | The carbon at position 2, bonded to a hydrogen and flanked by two nitrogens, will be downfield. |

| ~120 | C 5-C=O | The carbon at position 5 is also part of the pyrimidine ring and is influenced by the attached ester group. |

| ~62 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl ester is shifted downfield by the adjacent oxygen atom. |

| ~25 | -CH₃ (pyrimidine ring) | The methyl carbon attached to the pyrimidine ring. |

| ~14 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3100-3000 | C-H stretch | Aromatic C-H | The C-H bond on the pyrimidine ring will have a stretching vibration in this region. |

| ~2980-2850 | C-H stretch | Aliphatic C-H | The C-H bonds in the ethyl and methyl groups will exhibit stretching vibrations in this range. |

| ~1730 | C=O stretch | Ester carbonyl | A strong, sharp absorption band is expected for the carbonyl group of the ethyl ester. The conjugation with the pyrimidine ring might slightly lower this frequency. |

| ~1600-1450 | C=C and C=N stretch | Pyrimidine ring | Multiple bands are expected in this region corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring. |

| ~1250 | C-O stretch | Ester C-O | The stretching vibration of the C-O single bond in the ester group will give rise to a strong band. |

| ~800-700 | C-Cl stretch | Carbon-Chlorine | A moderate to strong absorption is expected for the C-Cl bond.[2] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Scan: Ensure the ATR crystal is clean. Perform a background scan to account for atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Collection: Collect the sample spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular weight of this compound is 200.62 g/mol .[3] In a mass spectrum, we would expect to see a molecular ion peak at m/z = 200. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak at m/z = 202 (the M+2 peak) with an intensity of approximately one-third of the molecular ion peak is also expected.

-

Predicted Fragmentation Pattern:

-

Loss of -OCH₂CH₃: A fragment corresponding to the loss of the ethoxy group from the ester (M - 45) would result in a peak at m/z = 155.

-

Loss of -COOCH₂CH₃: A fragment from the loss of the entire ethyl ester group (M - 73) would lead to a peak at m/z = 127.

-

Loss of Cl: Fragmentation involving the loss of the chlorine atom (M - 35) would produce a peak at m/z = 165.

-

Fragmentation Pathway Diagram:

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The anticipated NMR, IR, and MS data are based on fundamental principles of spectroscopy and comparison with structurally similar molecules. This information serves as a robust framework for researchers engaged in the synthesis, purification, and characterization of this compound and its analogs. The provided experimental workflows represent standard, reliable methods for obtaining high-quality spectroscopic data. When experimental data for this compound becomes available, it can be cross-referenced with the predictions laid out in this guide to facilitate a rapid and accurate structural confirmation.

References

Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate: A Privileged Scaffold for the Synthesis of Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry. While not an active pharmaceutical ingredient in itself, its true "mechanism of action" lies in its versatile chemical reactivity, which enables the efficient synthesis of complex molecular architectures targeting a range of biological pathways. The strategic placement of a reactive chloro group, an ester moiety, and a methyl group on an electron-deficient pyrimidine core makes this compound a privileged starting material for developing potent and selective drug candidates, particularly kinase inhibitors. This guide provides an in-depth analysis of the chemical mechanisms that can be exploited, details robust experimental protocols, and illustrates how this scaffold serves as a foundation for constructing next-generation therapeutics.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry and molecular biology. As a fundamental component of nucleobases like cytosine and thymine, its structure is inherently recognized by numerous biological systems. This "biochemical familiarity" has made pyrimidine derivatives a highly successful class of therapeutic agents, with applications ranging from anticancer to antiviral and anti-inflammatory treatments.[1][2] Molecules incorporating this scaffold can readily interact with enzymes, genetic material, and other cellular components.[1]

This compound (herein referred to as ECMP ) represents a strategic entry point into this rich chemical space. Its value is not in its own biological activity, but in its potential for controlled, sequential modification. The chloro atom at the C4 position is the primary reactive handle, primed for displacement, while the ethyl ester at C5 offers a secondary site for modification or can serve to modulate the electronic properties of the ring. This guide will elucidate the chemical principles that make ECMP a powerful tool for drug discovery.

The Mechanism of Action in Chemical Synthesis

The utility of ECMP is defined by the reactivity of its functional groups. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, combined with the ester group, renders the carbon atoms at positions 4 and 6 electrophilic. This makes the C4-chloro substituent an excellent leaving group for nucleophilic substitution and a reactive site for metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The most fundamental and widely used reaction involving ECMP is Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitution on sp3-hybridized carbons (SN1/SN2), SNAr on electron-deficient aromatic rings like pyrimidine proceeds via a distinct addition-elimination mechanism.[3][4] Recent studies suggest that many of these reactions may proceed through a concerted mechanism, particularly on heteroaromatic systems with good leaving groups like chloride.[5]

The reaction is initiated by the attack of a nucleophile (e.g., an amine or thiol) at the C4 position, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex (or a Meisenheimer-like transition state in a concerted process).[6] Aromaticity is temporarily disrupted. The aromatic system is then regenerated by the expulsion of the chloride leaving group, resulting in the substituted product.

References

- 1. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of pyrimidine synthesis

An In-depth Technical Guide to the Discovery and History of Pyrimidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a fundamental motif in the chemistry of life and medicine. As a core component of the nucleobases uracil, thymine, and cytosine, it forms the informational basis of our genetic code in DNA and RNA.[1][2][3][4][5] Beyond its role in nucleic acids, the pyrimidine ring is found in essential vitamins like thiamine (Vitamin B1) and in a vast array of synthetic compounds with profound biological activities.[1][5] This guide provides an in-depth exploration of the discovery and history of pyrimidine synthesis, tracing its evolution from early serendipitous observations to the sophisticated and elegant methods employed by today's synthetic chemists. We will delve into the foundational classical syntheses that opened the door to this class of heterocycles, navigate through the advancements of the modern era that have enabled greater efficiency and molecular diversity, and examine nature's own elegant biosynthetic pathways. This journey through the history of pyrimidine synthesis is not merely an academic exercise; it is a testament to the power of synthetic chemistry to unravel the complexities of nature and to create molecules that have transformed human health.

Part 1: The Dawn of Pyrimidine Chemistry: Isolation and Structural Elucidation

The story of pyrimidine begins not with a clear-cut discovery, but with the isolation of its derivatives long before their common structural heritage was understood. In the early 19th century, compounds like alloxan and barbituric acid were known, but their relationship to a parent heterocyclic system was yet to be revealed.[1]

The systematic study of this class of compounds commenced in 1884 with the pioneering work of German chemist Arthur Pinner.[1] He was the first to synthesize pyrimidine derivatives by condensing ethyl acetoacetate with amidines. A year later, in 1885, Pinner proposed the name "pyrimidin" for this heterocyclic system.[1] However, the parent, unsubstituted pyrimidine ring itself was not synthesized until 1900 by Gabriel and Colman, who achieved this milestone by converting barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.[1]

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[2][3][6] This arrangement of nitrogen atoms significantly influences the electronic properties of the ring, making it electron-deficient and affecting its reactivity in chemical syntheses.

Part 2: Classical Syntheses: The Foundation of Pyrimidine Chemistry

The late 19th and early 20th centuries saw the development of several foundational methods for constructing the pyrimidine ring. These classical syntheses, while sometimes limited in scope and requiring harsh conditions, laid the essential groundwork for all subsequent advancements in the field.

The Pinner Synthesis

The Pinner synthesis, first reported in 1884, is a versatile method for preparing a wide range of substituted pyrimidines.[1] It involves the acid- or base-catalyzed condensation of a β-dicarbonyl compound (such as a β-ketoester or a β-diketone) with a non-N-substituted amidine.[7][8][9][10]

General Reaction Scheme:

Caption: General scheme of the Pinner Pyrimidine Synthesis.

Mechanism of the Pinner Synthesis:

The reaction proceeds through a series of steps involving nucleophilic attack and condensation:

-

Protonation: In the presence of acid, the carbonyl oxygen of the β-dicarbonyl compound is protonated, increasing its electrophilicity.

-

Nucleophilic Attack: The amidine, acting as the N-C-N building block, attacks one of the carbonyl carbons.

-

Cyclization and Dehydration: Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrimidine ring.

Experimental Protocol: A Representative Pinner Synthesis

-

Reactants: Amidine hydrochloride, β-keto ester.

-

Solvent: Ethanol.

-

Catalyst: Sodium ethoxide (prepared in situ from sodium metal and ethanol).

-

Procedure:

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol.

-

The amidine hydrochloride is added to the sodium ethoxide solution.

-

The β-keto ester is then added dropwise to the reaction mixture.

-

The mixture is refluxed for several hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is treated with water, and the crude pyrimidine product is collected by filtration and purified by recrystallization.

-

The Biginelli Reaction

In 1891, the Italian chemist Pietro Biginelli reported a remarkable one-pot, three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to produce dihydropyrimidinones (DHPMs).[11] These DHPMs can be readily oxidized to the corresponding pyrimidines, making the Biginelli reaction a cornerstone of pyrimidine synthesis.[12][13]

General Reaction Scheme:

Caption: The Biginelli three-component condensation reaction.

Modern Variations of the Biginelli Reaction:

The classical Biginelli reaction often required harsh acidic conditions and gave moderate yields. Modern advancements have addressed these limitations through:

-

Solvent-free conditions: Grinding the reactants together, often with a solid-supported catalyst, provides an environmentally friendly alternative.[13]

-

Microwave irradiation: This technique can dramatically reduce reaction times and improve yields.[12]

-

Novel catalysts: A wide range of Lewis and Brønsted acids have been employed to improve the efficiency of the reaction.

Experimental Protocol: Classical Biginelli Reaction

-

Reactants: Benzaldehyde, ethyl acetoacetate, urea.

-

Solvent: Ethanol.

-

Catalyst: Hydrochloric acid.

-

Procedure:

-

A mixture of benzaldehyde, ethyl acetoacetate, and urea is dissolved in ethanol.

-

A catalytic amount of concentrated hydrochloric acid is added.

-

The mixture is refluxed for several hours.

-

Upon cooling, the dihydropyrimidinone product crystallizes and is collected by filtration.

-

The product can be purified by recrystallization from ethanol.

-

Part 3: The Modern Era of Pyrimidine Synthesis: Efficiency, Diversity, and Sustainability

Contemporary pyrimidine synthesis is characterized by a focus on efficiency, the generation of molecular diversity, and the adoption of sustainable practices. This has been achieved through the development of powerful synthetic strategies such as multicomponent reactions, advanced catalysis, and green chemistry approaches.

Multicomponent Reactions (MCRs)

Building upon the foundation of the Biginelli reaction, modern MCRs have emerged as a powerful tool for the rapid assembly of complex pyrimidine-containing molecules from three or more starting materials in a single step.[9][12][14] These reactions are highly atom-economical and allow for the creation of large libraries of compounds for drug discovery screening. Numerous MCRs have been developed that provide access to a wide variety of substituted pyrimidines.[15]

Catalysis in Pyrimidine Synthesis

The use of catalysts has revolutionized pyrimidine synthesis, enabling reactions to proceed under milder conditions with higher selectivity and yields.

-

Transition Metal Catalysis: Iridium-catalyzed multicomponent synthesis, for example, allows for the construction of pyrimidines from amidines and alcohols through a sequence of condensation and dehydrogenation steps.[9][12]

-

Organocatalysis: The use of small organic molecules as catalysts has provided a green and efficient alternative to metal-based catalysts for various pyrimidine syntheses.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating many classical pyrimidine syntheses.[12] The rapid heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles.

Sustainable and Green Approaches

In line with the principles of green chemistry, there is a growing emphasis on developing more environmentally benign methods for pyrimidine synthesis. This includes the use of solvent-free reaction conditions, recyclable catalysts, and starting materials derived from renewable resources.[12][13]

| Synthesis Method | Key Features | Advantages |

| Pinner Synthesis | Condensation of β-dicarbonyls and amidines. | Versatile for a wide range of substitutions. |

| Biginelli Reaction | One-pot, three-component reaction. | High atom economy, convergent. |

| Modern MCRs | Three or more components in one pot. | Rapid generation of molecular complexity. |

| Catalyzed Syntheses | Use of transition metal or organocatalysts. | Milder conditions, higher selectivity. |

| Microwave-Assisted | Use of microwave irradiation for heating. | Drastically reduced reaction times. |

Part 4: Biosynthesis of Pyrimidines: Nature's Synthetic Strategy

In living organisms, the synthesis of pyrimidines is a tightly regulated and highly efficient process that occurs through two main pathways: the de novo pathway and the salvage pathway.

De Novo Biosynthesis Pathway

The de novo pathway constructs the pyrimidine ring from simple precursors: carbamoyl phosphate and aspartate.[16][17][18][19][20][21] This multi-step enzymatic process ultimately leads to the formation of uridine monophosphate (UMP), which serves as the precursor for other pyrimidine nucleotides.

Caption: Simplified overview of the de novo pyrimidine biosynthesis pathway.

Key enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH), are important targets for drug development.[18][19][22]

Salvage Pathway

The salvage pathway is a recycling mechanism that utilizes pre-existing pyrimidine bases and nucleosides from the breakdown of DNA and RNA or from the diet.[16][18][23] This pathway is less energy-intensive than the de novo pathway and is crucial for providing pyrimidines to cells that have a limited capacity for de novo synthesis.

Part 5: The Pyrimidine Scaffold in Modern Drug Discovery

The versatility of the pyrimidine scaffold and the development of efficient synthetic methods have made it a privileged structure in medicinal chemistry. Numerous drugs containing a pyrimidine core are used to treat a wide range of diseases.

-

Zidovudine (AZT): An iconic anti-HIV drug, AZT is a nucleoside analog reverse transcriptase inhibitor. Its synthesis relies on the principles of nucleoside chemistry, which is an extension of pyrimidine synthesis.[1]

-

5-Fluorouracil (5-FU): A cornerstone of cancer chemotherapy, 5-FU is an antimetabolite that inhibits thymidylate synthase, an essential enzyme in DNA synthesis.[17]

-

Sulfadiazine: An antibacterial sulfonamide, sulfadiazine inhibits folic acid synthesis in bacteria.[5] Its synthesis involves the condensation of a sulfanilamide derivative with a pyrimidine precursor.

The ability to readily synthesize a diverse range of substituted pyrimidines has been instrumental in the development of these and countless other life-saving medicines.

Conclusion

The journey of pyrimidine synthesis, from the initial characterization of its derivatives to the sophisticated catalytic and multicomponent reactions of today, is a compelling narrative of scientific progress. The foundational work of early chemists laid the groundwork for a field that has become central to medicinal chemistry and drug discovery. The ongoing development of novel, efficient, and sustainable synthetic methods continues to expand the chemical space accessible to researchers, paving the way for the discovery of new therapeutics that will address the medical challenges of the future. The humble pyrimidine ring, once a chemical curiosity, now stands as a testament to the power of organic synthesis to both understand and improve the human condition.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. study.com [study.com]

- 3. microbenotes.com [microbenotes.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrimidine | Nucleobases, DNA, RNA | Britannica [britannica.com]

- 6. studysmarter.co.uk [studysmarter.co.uk]

- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 9. mdpi.com [mdpi.com]

- 10. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Pyrimidine synthesis [organic-chemistry.org]

- 16. microbenotes.com [microbenotes.com]

- 17. De Novo Pyrimidine Synthesis Mnemonic for USMLE [pixorize.com]

- 18. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 19. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 20. biochemden.com [biochemden.com]

- 21. SMPDB [smpdb.ca]

- 22. youtube.com [youtube.com]

- 23. HERA [hera.testing.sedici.unlp.edu.ar]

Theoretical and Computational Insights into Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate: A Scaffolding Guide for Modern Drug Discovery

Introduction: The Pyrimidine Core in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds and FDA-approved drugs. Its prevalence stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules. This makes pyrimidine derivatives privileged structures in the design of novel therapeutics targeting a wide array of diseases, including cancers and viral infections.[1][2][3] Within this important class of molecules, Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate emerges as a particularly valuable and versatile building block. Its strategically placed reactive chloro group, coupled with the modulating effects of the methyl and ethyl carboxylate moieties, makes it an ideal starting point for the synthesis of diverse compound libraries, enabling extensive structure-activity relationship (SAR) studies.

This technical guide provides an in-depth exploration of this compound from a theoretical and computational perspective. We will bridge the gap between fundamental molecular properties and their implications for drug design, offering researchers and drug development professionals a comprehensive resource to leverage this scaffold's full potential. The narrative will delve into quantum chemical analyses that predict reactivity, detail its synthetic applications, and explore its potential pharmacological relevance through in-silico techniques like molecular docking.

Molecular Structure and Spectroscopic Profile

Understanding the foundational structure and electronic properties of this compound is paramount. The molecule's reactivity and biological interaction potential are direct consequences of its three-dimensional arrangement and electron distribution.

Key Structural Features:

-

Pyrimidine Core: A heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3.

-

Chloro Group (C4): An electron-withdrawing group that serves as the primary reactive site for nucleophilic substitution.

-

Methyl Group (C6): An electron-donating group that can influence the electronic environment of the ring.

-

Ethyl Carboxylate Group (C5): An electron-withdrawing group that modulates the overall reactivity of the pyrimidine system.

Spectroscopic Characterization: An Experimental & Theoretical Correlation

Experimental spectroscopic data provides empirical validation of the molecule's structure. This data can be powerfully complemented by theoretical calculations, such as Density Functional Theory (DFT), which can predict and help interpret these spectra.

| Spectroscopic Data | Observed Features (Typical) & Interpretation | Theoretical Correlation (DFT) |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methyl group, and a singlet for the pyrimidine ring proton. Chemical shifts are influenced by the electronic environment. | DFT methods can calculate nuclear magnetic shielding tensors to predict ¹H and ¹³C NMR chemical shifts, aiding in peak assignment and structural confirmation.[4][5] |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons of the pyrimidine ring, and the carbons of the ethyl and methyl groups. | Similar to ¹H NMR, ¹³C chemical shifts can be accurately predicted to corroborate experimental findings.[4][5] |

| FT-IR | Characteristic vibrational bands include C=O stretching from the ester, C=N and C=C stretching from the pyrimidine ring, and C-Cl stretching. | DFT calculations can compute vibrational frequencies. These theoretical frequencies often correlate well with experimental IR and Raman spectra, helping to assign specific vibrational modes to observed peaks.[6] |

| Mass Spectrometry | The molecular ion peak confirms the molecular weight. Isotopic patterns, particularly due to the presence of chlorine, provide further structural confirmation. | While not a direct output of standard DFT, the exact mass can be calculated from the molecular formula determined by the optimized geometry. |

Quantum Chemical Analysis: Predicting Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules.[2] By calculating properties like molecular orbitals and electrostatic potential, we can gain predictive insights into the chemical behavior of this compound. These calculations are typically performed using a basis set like B3LYP/6-311++G(d,p).[2][6]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

The energy gap between HOMO and LUMO indicates the molecule's chemical stability. A smaller energy gap suggests higher reactivity. For this pyrimidine derivative, the LUMO is typically localized over the pyrimidine ring, particularly around the C4 position, indicating this is the most likely site for nucleophilic attack. The HOMO is often distributed across the ring and the substituent groups.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface.[4][7] It is invaluable for predicting how a molecule will interact with other charged species.

-

Red Regions: Indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. These are typically found around the nitrogen atoms and the carbonyl oxygen.

-

Blue Regions: Indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. A significant positive potential is expected at the C4 carbon atom, further confirming it as the primary site for substitution reactions.

-

Green Regions: Represent neutral potential.

The MEP map visually confirms that the most electron-deficient carbon, and thus the most reactive site for nucleophilic substitution, is the one bearing the chlorine atom.[5][7]

Chemical Reactivity and Synthetic Utility

The primary utility of this compound in organic synthesis lies in the reactivity of its C4-chloro group. This position is highly activated towards nucleophilic aromatic substitution (SNAr) reactions. This activation is due to the electron-withdrawing effect of the two ring nitrogen atoms and the adjacent ethyl carboxylate group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

This reactivity allows for the facile introduction of a wide variety of nucleophiles, including amines, thiols, and alcohols, to generate large libraries of substituted pyrimidines for biological screening.

Workflow for Synthesis and Derivatization

Caption: General workflow from synthesis to derivatization.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol provides a self-validating, step-by-step methodology for a typical SNAr reaction. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize an Ethyl 4-(alkylamino)-6-methylpyrimidine-5-carboxylate derivative.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.1 - 1.5 eq)

-

A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 eq)

-

Anhydrous polar aprotic solvent, e.g., Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the chosen anhydrous solvent.

-

Rationale: An inert atmosphere and dry conditions prevent unwanted side reactions with moisture and oxygen. A polar aprotic solvent is chosen because it effectively solvates the reactants without interfering with the nucleophilic attack.

-

-

Reagent Addition: Add the amine, followed by the non-nucleophilic base (e.g., DIPEA).

-

Rationale: A slight excess of the amine ensures the reaction goes to completion. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is used to prevent it from competing with the amine nucleophile.

-

-

Reaction Execution: Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Rationale: Heating can increase the reaction rate, especially if the amine is a weak nucleophile. Monitoring is essential to determine the point of complete consumption of the starting material and to prevent the formation of degradation byproducts.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into deionized water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x).

-

Rationale: The water quench is used to dissolve the salt byproduct (e.g., DIPEA-HCl) and any remaining water-soluble reagents. Extraction with an organic solvent transfers the desired product from the aqueous phase to the organic phase.

-

-

Purification: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Rationale: The washes remove residual acid, base, and salts. Drying removes dissolved water. Concentration removes the solvent to yield the crude product.

-

-

Final Purification & Validation: Purify the crude product using flash column chromatography or recrystallization. Characterize the final compound using NMR, MS, and IR to confirm its structure and purity.

-

Rationale: This final step ensures the product is pure and its identity is unequivocally confirmed, validating the success of the synthesis.

-

In-Silico Pharmacological Evaluation: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor).[8][9] This method is instrumental in modern drug discovery for predicting the binding affinity and interaction patterns of novel compounds against biological targets, thereby guiding lead optimization.[10]

Given the prevalence of pyrimidine derivatives as enzyme inhibitors (e.g., kinase inhibitors) and receptor modulators, we can use docking to hypothesize the potential targets for compounds derived from this compound.

A Typical Molecular Docking Workflow

Caption: A standard workflow for in-silico molecular docking.

Example Application: Docking Against Dihydrofolate Reductase (DHFR)

Many pyrimidine-based compounds are known to inhibit Dihydrofolate Reductase (DHFR), an enzyme crucial for nucleotide synthesis in both prokaryotes and eukaryotes.[10] A synthesized derivative of our title compound could be docked into the active site of DHFR to predict its potential as an antibacterial or anticancer agent.

Analysis of Results: The output of a docking simulation provides a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger predicted binding affinity.[9] Equally important is the analysis of the binding pose, which reveals key interactions:

-

Hydrogen Bonds: The pyrimidine nitrogens and carbonyl oxygen are excellent hydrogen bond acceptors, potentially interacting with key amino acid residues in the active site like THR, GLU, and LYS.[8]

-

Hydrophobic Interactions: The methyl group and other substituted moieties can form favorable hydrophobic interactions within the binding pocket.

-

π-π Stacking: The aromatic pyrimidine ring can engage in π-π stacking with aromatic amino acid residues like Phenylalanine or Tyrosine.

These computational predictions provide a strong rationale for which derivatives to prioritize for synthesis and in-vitro testing, streamlining the drug discovery process.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a versatile platform for the discovery of novel therapeutic agents. This guide has demonstrated how a synergistic approach, combining foundational chemical principles with advanced computational techniques, can unlock its potential. Theoretical studies, from DFT calculations of reactivity to molecular docking simulations of biological activity, provide a predictive framework that accelerates research and development. By understanding the "why" behind the molecule's behavior, scientists can more effectively design and synthesize next-generation pyrimidine derivatives with enhanced potency and specificity. The continued exploration of this scaffold, guided by the principles outlined herein, promises to yield significant contributions to the field of medicinal chemistry.

References

- 1. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 [mdpi.com]

- 2. DFT investigations and molecular docking as potent inhibitors of SARS-CoV-2 main protease of 4-phenylpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journalijcar.org [journalijcar.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. remedypublications.com [remedypublications.com]

- 10. Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Synthetic Versatility of Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate: A Guide for Researchers

Introduction: A Versatile Heterocyclic Building Block

Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is a highly functionalized pyrimidine derivative that has emerged as a pivotal intermediate in the synthesis of complex heterocyclic molecules. Its strategic arrangement of a reactive chloro group, an electron-withdrawing carboxylate moiety, and a methyl group on the pyrimidine ring makes it an exceptionally valuable scaffold for medicinal chemists and organic synthesis professionals. The electron-deficient nature of the pyrimidine ring, further activated by the adjacent ester, renders the C4-chloro substituent highly susceptible to nucleophilic displacement. This inherent reactivity, coupled with its ability to participate in modern cross-coupling reactions, provides a robust platform for the construction of diverse molecular architectures, particularly in the realm of drug discovery for kinase inhibitors. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and expert insights into its application.

Synthesis of this compound

The preparation of the title compound can be achieved through a cyclocondensation reaction followed by chlorination. A plausible and efficient synthetic route is outlined below, based on established methodologies for similar pyrimidine systems.[1]

References

The Versatile Building Block: Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate in Medicinal Chemistry

Introduction

Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, particularly the reactive chlorine atom at the 4-position, make it an ideal starting material for the synthesis of a diverse array of substituted pyrimidine derivatives with significant therapeutic potential. The pyrimidine core is a privileged scaffold in drug discovery, present in numerous natural and synthetic bioactive molecules, including anticancer agents, kinase inhibitors, and antivirals. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed application notes and experimental protocols.

Core Applications in Drug Discovery

The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) at the C4 position. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, coupled with the carboxylate group at the 5-position, activates the chlorine atom for displacement by a wide range of nucleophiles. This reactivity allows for the facile introduction of various pharmacophoric groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

A significant area of application is in the development of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold can mimic the adenine ring of ATP, the natural substrate for kinases, thereby enabling competitive inhibition. By appending carefully selected side chains to the pyrimidine core via the C4 position, medicinal chemists can design potent and selective inhibitors targeting specific kinases. For instance, derivatives of 4-aminopyrimidines are key components in the synthesis of inhibitors for Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases, both of which are important targets in oncology.[1][2]

Furthermore, this building block is instrumental in the synthesis of compounds targeting other important biological pathways. A notable example is its use in the preparation of Transient Receptor Potential A1 (TRPA1) channel inhibitors, which are being investigated for the treatment of pain.[3]

Synthetic Protocols and Methodologies

The following protocols provide detailed procedures for the synthesis of this compound and its subsequent derivatization, which are fundamental operations for researchers in drug discovery.

Protocol 1: Synthesis of Ethyl 4-amino-6-methylpyrimidine-5-carboxylate

This protocol details the nucleophilic aromatic substitution of the chloro group with ammonia, a key step in the synthesis of many bioactive molecules.

Materials:

-

This compound (CAS: 157981-60-7)

-

Ammonia solution in ethanol (~14%)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

To a solution of this compound (800 mg, 4.00 mmol) in ethanol (10 mL), add a solution of ammonia in ethanol (8 mL, ~14%).[3]

-

Seal the reaction vessel and stir the resulting solution for 16 hours at 120°C.[3]

-

After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.[3]

-

Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether (e.g., 1:5) to afford the title compound, Ethyl 4-amino-6-methylpyrimidine-5-carboxylate, as a white solid.[3]

Expected Yield: 97%[4]

Causality behind Experimental Choices:

-

The use of a sealed vessel is crucial to prevent the escape of the volatile ammonia and to allow the reaction to be heated above the boiling point of the solvent, thereby increasing the reaction rate.

-

Ethanol is a suitable solvent as it dissolves the starting material and is compatible with the reaction conditions.

-

Silica gel chromatography is a standard and effective method for purifying the product from any unreacted starting material and byproducts.

Protocol 2: Synthesis of Ethyl 4-((benzyloxy)amino)-6-methylpyrimidine-5-carboxylate

This protocol illustrates the reaction with a different nitrogen nucleophile, O-benzylhydroxylamine, showcasing the versatility of the starting material.

Materials:

-

This compound (CAS: 157981-60-7)

-

O-benzylhydroxylamine hydrochloride

-

N,N-Diisopropylethylamine (DIPEA)

-

Round-bottom flask

-

Magnetic stirrer with heating plate

Procedure:

-

Prepare a suspension of this compound (517 mg) and O-benzylhydroxylamine hydrochloride (699 mg) in N,N-diisopropylethylamine (5 mL).[5]

-

Heat the suspension with stirring at 110-120°C for 1.5 hours.[5]

-

After cooling the reaction mixture, proceed with standard aqueous work-up and purification by chromatography to isolate the desired product.

Causality behind Experimental Choices:

-

DIPEA is used as a non-nucleophilic base to neutralize the HCl salt of O-benzylhydroxylamine and the HCl generated during the reaction, driving the reaction to completion.

-

The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution.

Data Presentation

| Derivative | Nucleophile | Yield | Reference |

| Ethyl 4-amino-6-methylpyrimidine-5-carboxylate | Ammonia | 97% | [4] |

| Ethyl 4-((benzyloxy)amino)-6-methylpyrimidine-5-carboxylate | O-benzylhydroxylamine | Not specified | [5] |

Visualization of Synthetic Pathways

The following diagram illustrates the central role of this compound as a key intermediate in the synthesis of more complex, biologically active molecules.

Caption: Synthetic utility of this compound.

Conclusion

This compound is a cornerstone building block for the synthesis of a multitude of biologically active pyrimidine derivatives. Its predictable reactivity and the ease with which diverse functionalities can be introduced at the C4 position make it an invaluable tool for medicinal chemists. The protocols and applications outlined in this document serve as a guide for researchers to harness the potential of this versatile intermediate in the design and development of novel therapeutics. The continued exploration of its synthetic utility is expected to yield new and improved drug candidates for a wide range of diseases.

References

- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2019182925A1 - Oxadiazole transient receptor potential channel inhibitors - Google Patents [patents.google.com]

- 4. BR112020018983A2 - OXADIAZOLE TRANSITORY POTENTIAL RECEPTOR CHANNEL INHIBITORS - Google Patents [patents.google.com]

- 5. O-Benzylhydroxylamine HCl | O-Benzylhydroxylamine (hydrochloride) | Amines | Ambeed.com [ambeed.com]

Introduction: The Strategic Importance of Pyrimidine Functionalization

An Application Guide to Suzuki Coupling Protocols for Substituted Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of a multitude of biologically active compounds, including approved anticancer, antiviral, and anti-inflammatory agents.[1][2][3] The ability to precisely functionalize the pyrimidine ring is therefore a critical task in the synthesis of novel compound libraries for drug discovery and lead optimization. Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction has emerged as a uniquely powerful and versatile method for forging carbon-carbon bonds.[4][5][6]

This application note provides a comprehensive guide to the Suzuki coupling of substituted pyrimidines. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings, key strategic considerations, and field-proven protocols for the successful coupling of various pyrimidine substrates, including the readily available but often challenging chloropyrimidines.[1][7]

Core Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species (typically a boronic acid or ester) and an organohalide or pseudohalide.[8][9] The electron-deficient nature of the pyrimidine ring renders halogenated pyrimidines particularly reactive substrates compared to their benzene analogues.[1][4] The reaction proceeds through a well-defined catalytic cycle involving a sensitive Pd(0) species.

The three key steps of the catalytic cycle are:[4][8][10][11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (or carbon-pseudohalogen) bond of the substituted pyrimidine, forming a Pd(II) complex. The reactivity of the leaving group is a critical factor, with the general trend being I > Br > OTf >> Cl.[8]

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. This is a crucial bond-forming step where the choice of base and solvent plays a significant role.[8]

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.

Critical Considerations for Pyrimidine Substrates

The success of a Suzuki coupling on a pyrimidine core is highly dependent on several interconnected factors. A thorough understanding of these variables is essential for rational protocol design and troubleshooting.

Regioselectivity in Polyhalogenated Pyrimidines

Polyhalogenated pyrimidines are valuable substrates as they allow for sequential, site-selective functionalization.[12] The intrinsic electronic properties of the pyrimidine ring dictate a general order of reactivity for oxidative addition. In the commonly used 2,4-dichloropyrimidine, the C4 position is significantly more reactive than the C2 position.[4][13] This inherent preference allows for the selective mono-arylation at C4 under controlled conditions.

-

Reactivity Order: C4 > C2 ≈ C6 > C5

-

Causality: The C4 position is most susceptible to oxidative addition of palladium due to the electronic influence of the adjacent nitrogen atoms.[4]

The Role of the Catalyst System

-

Palladium Precatalyst: While Pd(0) is the active species, air-stable Pd(II) precatalysts like Pd(OAc)₂, PdCl₂(PPh₃)₂, or Pd(dppf)Cl₂ are often used. These must be reduced in situ to Pd(0) to initiate the cycle.[4] Pd(PPh₃)₄ is a common Pd(0) source that can be used directly.[2][4]

-

Ligands: The choice of ligand is paramount. It stabilizes the palladium center, prevents the formation of inactive palladium black, and modulates its reactivity.[8]

-

Phosphine Ligands: Electron-rich and sterically bulky phosphine ligands (e.g., PPh₃, PCy₃, and specialized Buchwald ligands like SPhos and XPhos) are highly effective, particularly for challenging substrates like chloropyrimidines, as they promote the difficult oxidative addition step.[14]

-

N-Heterocyclic Carbenes (NHCs): Ligands such as IPr have shown exceptional performance and can even control regioselectivity in specific cases.[15]

-

The Base and Solvent System

The base is not merely a spectator; it plays a crucial role in activating the boronic acid for the transmetalation step.[8]

-

Common Bases: Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are widely used.[4][5][14] The choice can influence reaction rate and minimize side reactions like protodeboronation.[16]

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, THF, DMF) and water is common.[4][8] Water can be beneficial for dissolving the inorganic base and may facilitate the transmetalation step.[4]

The Imperative of an Inert Atmosphere

The catalytic cycle relies on the Pd(0) species, which is highly susceptible to oxidation to inactive palladium oxides in the presence of oxygen.[7] Likewise, commonly used phosphine ligands can be oxidized by air, rendering them ineffective.[7] Therefore, maintaining a strictly inert atmosphere by excluding oxygen and moisture is paramount for achieving high yields and reproducibility.[7] This is typically achieved using Schlenk line techniques or by working within a glovebox.

Detailed Application Protocols

The following protocols are designed as robust starting points. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling of a 4-Chloropyrimidine

This protocol describes a standard thermal Suzuki coupling using Schlenk line techniques to ensure an inert atmosphere.

Materials:

-

4-Chloropyrimidine derivative (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

-

K₂CO₃ (3.0 equiv), finely ground

-

1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

Procedure:

-

Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the 4-chloropyrimidine, arylboronic acid, and K₂CO₃.

-

Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this purge/refill cycle three times.

-

Catalyst Addition: Under a positive flow of inert gas, quickly add the Pd(PPh₃)₄ catalyst.

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via a syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.[7]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2][7]

Protocol 2: Microwave-Assisted Regioselective Coupling of 2,4-Dichloropyrimidine

Microwave irradiation dramatically accelerates the reaction, often leading to higher yields and cleaner product profiles in minutes instead of hours.[2][4] This protocol is optimized for the selective C4-arylation.

Materials:

-

2,4-Dichloropyrimidine (1.0 equiv, 0.5 mmol)

-

Phenylboronic acid (1.0 equiv, 0.5 mmol)

-

Pd(PPh₃)₄ (0.005 equiv, 0.5 mol%)

-

K₂CO₃ (3.0 equiv, 1.5 mmol)

-

1,4-Dioxane and Water (2:1 v/v, 6 mL), degassed

Procedure:

-

Vessel Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add the 2,4-dichloropyrimidine, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.[2]

-

Solvent Addition: Add 6 mL of the degassed 1,4-dioxane/water solvent mixture.[2]

-

Sealing: Seal the vial with a cap. If the microwave system allows, purge the vial with argon or nitrogen.

-

Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[2][4]

-

Work-up and Purification: After cooling, transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate.[2] Purify by column chromatography.

| Parameter | Condition | Rationale | Reference |

| Catalyst | Pd(PPh₃)₄ | Pd(0) source, effective for this transformation. | [2][4] |

| Base | K₂CO₃ | Sufficiently strong, good solubility in aqueous media. | [4] |

| Solvent | 1,4-Dioxane/H₂O (2:1) | Optimal mixture for solubility and microwave heating. | [2][4] |

| Temperature | 100 °C | Provides sufficient energy for rapid reaction. | [4] |

| Time | 15 min | Drastically reduced time due to microwave irradiation. | [2][4] |

Protocol 3: Suzuki Coupling of 4-Pyrimidyl Tosylates in Water

Sulfonates like tosylates (OTs) are excellent alternatives to halides and can be coupled efficiently, often under greener conditions.[17][18]

Materials:

-

4-Pyrimidyl tosylate (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

-

K₃PO₄ (3.0 equiv)

-

Water, degassed

Procedure:

-

Setup: In a microwave vial, combine the pyrimidyl tosylate, arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.

-

Solvent: Add degassed water as the solvent.

-

Reaction: Seal the vial and heat in a microwave reactor at 150 °C for 30 minutes.

-

Work-up: After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) | Reference(s) |

| Low or No Yield | Inactive catalyst or oxidized ligand. | Use a fresh batch of catalyst and ligand stored under inert gas. Consider a more robust ligand (e.g., a Buchwald ligand). | [7][16] |

| Incomplete degassing (presence of O₂). | Degas solvents thoroughly by sparging with Ar/N₂ for 20-30 min or via freeze-pump-thaw cycles. Ensure all additions are done under a positive inert gas flow. | [7] | |

| Protodeboronation of boronic acid. | Use a milder base (e.g., K₃PO₄, KF). Convert the boronic acid to a more stable pinacol or MIDA ester. Minimize reaction time and temperature. | [14][16] | |

| Poor reactivity of aryl chloride. | Switch to a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos). Increase reaction temperature. | [14][16] | |

| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve inert atmosphere techniques; ensure rigorous degassing of all reagents and solvents. | [7][10] |

| Poor Regioselectivity | Reaction conditions too harsh, leading to reaction at less active sites. | Lower the reaction temperature. Screen different catalyst/ligand combinations; some NHC ligands can enhance selectivity. | [13][15] |

| Starting Material Decomposition | Base is too strong or temperature is too high. | Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). Lower the reaction temperature and monitor carefully. | [7] |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. A Comprehensive Review: Medicinal Applications and Diverse Synthetic Strategies of Pyrimidine-Based Compounds Leveraging Suzuki and Sonogashira Reactions [rimpacts.com]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Biginelli Reaction: A Modern Guide to Tetrahydropyrimidine Synthesis for Pharmaceutical Research

Introduction: A Renaissance of a Classic Reaction

First reported in 1893 by the Italian chemist Pietro Biginelli, the Biginelli reaction is a one-pot, three-component condensation that has become a cornerstone in heterocyclic chemistry.[1][2][3] This elegant reaction brings together an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (or thiourea) to construct the 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold, a core structure in many biologically active compounds.[1][3][4] The resulting tetrahydropyrimidine derivatives are of immense interest to the pharmaceutical industry, exhibiting a wide range of therapeutic properties, including acting as calcium channel blockers, antihypertensive agents, and antiviral and anticancer agents.[1][2][5][6][7]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the Biginelli reaction for the synthesis of tetrahydropyrimidines. We will delve into the reaction mechanism, present a detailed experimental protocol with explanations for key steps, offer troubleshooting guidance, and explore modern advancements that have enhanced the versatility and efficiency of this classic transformation.

Understanding the Mechanism: The Iminium Pathway

While several mechanistic pathways were initially proposed, extensive research, including NMR studies, has led to the general acceptance of the iminium-mediated pathway as the most likely course for the Biginelli reaction under typical acidic conditions.[1][4] This pathway is favored due to its energetic stability.[2]

The key steps of the iminium pathway are as follows:

-

Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea (or thiourea). This step forms a crucial acyliminium ion intermediate. This electrophilic species is the primary target for nucleophilic attack.

-

Nucleophilic Addition: The enol form of the β-ketoester then acts as a nucleophile, attacking the carbon of the iminium ion. This step establishes the carbon skeleton of the final heterocyclic ring.

-

Cyclization and Dehydration: The final steps involve an intramolecular cyclization, where a nitrogen atom from the urea moiety attacks one of the carbonyl groups of the ketoester. Subsequent dehydration leads to the formation of the stable 3,4-dihydropyrimidin-2(1H)-one ring system.

Modern Approaches and Catalysis: Enhancing Efficiency and Scope

The classical Biginelli reaction often required harsh conditions, long reaction times, and sometimes resulted in modest yields, particularly with more complex starting materials.[8][9] To overcome these limitations, significant research has focused on developing more efficient and environmentally friendly protocols.[3][10]

Modern advancements include:

-

Lewis and Brønsted Acid Catalysis: A wide array of Lewis acids (e.g., FeCl₃, InCl₃, Yb(OTf)₃) and Brønsted acids (e.g., p-toluenesulfonic acid) have been employed to improve reaction rates and yields.[1][11][12][13][14]

-

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry.[5][14]

-

Microwave and Ultrasound Irradiation: These techniques can dramatically reduce reaction times from hours to minutes.[2]

-

Solvent-Free Conditions: Performing the reaction without a solvent is an eco-friendly approach that can also enhance reaction rates.[2][9]

-

Novel Catalysts: Recent innovations include the use of ionic liquids, biocatalysts, and even nanoparticles as catalysts for the Biginelli reaction.[12][15][16]

Experimental Protocol: Synthesis of a Model Tetrahydropyrimidine

This protocol details the synthesis of 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one, a representative Biginelli product, using a modern, efficient catalytic method.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Methoxybenzaldehyde | 136.15 | 10 | 1.36 g |

| Ethyl acetoacetate | 130.14 | 10 | 1.30 g (1.28 mL) |

| Urea | 60.06 | 15 | 0.90 g |

| Ytterbium(III) triflate (Yb(OTf)₃) | 612.23 | 0.5 | 0.31 g |

| Ethanol (95%) | - | - | 20 mL |

Instrumentation:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-methoxybenzaldehyde (1.36 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), urea (0.90 g, 15 mmol), and ytterbium(III) triflate (0.31 g, 0.5 mmol).

-

Rationale: Urea is often used in slight excess to drive the reaction to completion. Yb(OTf)₃ is a highly effective Lewis acid catalyst that is tolerant to moisture and air, making it convenient to handle.

-

-

Solvent Addition and Reflux: Add 20 mL of 95% ethanol to the flask. Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Rationale: Ethanol is a common and effective solvent for the Biginelli reaction, dissolving the reactants at elevated temperatures. Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction.

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 2-4 hours.

-

Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, ensuring the reaction is not stopped prematurely or heated unnecessarily.

-

-

Product Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A precipitate will form.

-

Rationale: The product is typically insoluble in water. Pouring the reaction mixture into ice water causes the product to precipitate out of the solution, allowing for its easy isolation.

-

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL) to remove any unreacted starting materials.

-

Rationale: Washing with cold solvents removes impurities without significantly dissolving the desired product.

-

-

Drying and Purification: Dry the collected solid in a vacuum oven. The crude product can be further purified by recrystallization from hot ethanol to yield a crystalline solid.

-

Rationale: Recrystallization is a standard technique for purifying solid organic compounds, resulting in a product with high purity.

-

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | - Inactive catalyst- Insufficient reaction time or temperature- Low-purity starting materials | - Use a fresh or newly purchased catalyst.- Ensure the reaction is heated to the appropriate reflux temperature and monitor by TLC to confirm completion.- Use purified starting materials. |

| Formation of Side Products | - Self-condensation of the aldehyde (aldol reaction)- Knoevenagel condensation between the aldehyde and β-ketoester | - Ensure the catalyst is added at the beginning of the reaction.- Consider a different catalyst that favors the Biginelli pathway.- Adjust the stoichiometry of the reactants. |